molecular formula C16H15N5O2 B6109849 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B6109849
M. Wt: 309.32 g/mol
InChI Key: IWGDKRIYVFXNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is a compound that features a tetrazole ring, which is a nitrogen-rich heterocycle. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide typically involves the formation of the tetrazole ring through cycloaddition reactions. One common method is the [2+3] cycloaddition between a nitrile and an azide . This reaction can be catalyzed by metals such as zinc chloride or through the use of strong Lewis acids .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of triethyl orthoformate and sodium azide, or alcohols and aldehydes . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include diphenyl phosphorazidate (DPPA) for tetrazole synthesis, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups to the phenyl ring .

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to penetrate cell membranes and interact with intracellular targets . This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and tetrazole groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-15-8-7-13(10-14(15)21-11-17-19-20-21)18-16(22)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGDKRIYVFXNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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